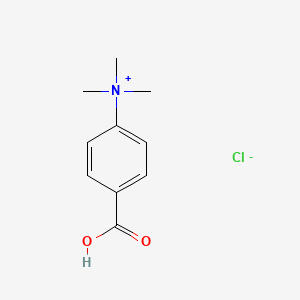
4-Carboxy-N,N,N-trimethylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt with a carboxyl group attached to the benzene ring. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-carboxyaniline. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Carboxy-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted anilinium salts
Applications De Recherche Scientifique
4-Carboxy-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Carboxy-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophiles. This reactivity is facilitated by the presence of the quaternary ammonium group, which stabilizes the transition state during the reaction .
Comparaison Avec Des Composés Similaires
- 4-Carboxyphenyltrimethylammonium chloride
- 4-Hydroxyphenyltrimethylammonium chloride
- 4-Methoxyphenyltrimethylammonium chloride
Comparison: 4-Carboxy-N,N,N-trimethylanilinium chloride is unique due to its carboxyl group, which imparts additional reactivity and makes it suitable for specific applications such as photodynamic therapy. In contrast, compounds like 4-Hydroxyphenyltrimethylammonium chloride and 4-Methoxyphenyltrimethylammonium chloride have different functional groups that influence their reactivity and applications .
Propriétés
Numéro CAS |
34008-81-6 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(4-carboxyphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H |
Clé InChI |
YHZIHPCFHPTEHB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















